methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
Description
Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a brominated imidazole derivative featuring a methyl ester group at position 4 and a bromine atom at position 2 of the heterocyclic ring. The 1-methyl substitution on the nitrogen enhances steric stability and modulates electronic properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
methyl 2-bromo-1-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOMDFUPCLHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
a) Methyl 2-Bromo-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 120781-02-4)
- Structural Difference : The carboxylate group is at position 5 instead of 4.
- Impact : Positional isomerism alters the electron distribution, making the 5-carboxylate isomer more polar. This affects solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to differing resonance stabilization of intermediates .
b) Methyl 4-Bromo-1-Methyl-1H-Imidazole-2-Carboxylate (CAS 864076-05-1)
- Structural Difference : Bromine is at position 4, and the carboxylate is at position 2.
- Impact : The reversed positions significantly influence steric accessibility. The 2-carboxylate group may hinder electrophilic substitution at position 4, while the 4-bromo substituent could enhance halogen bonding in crystal packing .
c) Ethyl 2-Bromo-1-Ethyl-5-Methyl-1H-Imidazole-4-Carboxylate (CAS 1566317-81-4)
- Structural Difference : Ethyl groups replace methyl at both the N1 and ester positions; a 5-methyl group is added.
- The 5-methyl group introduces steric hindrance, which may slow hydrolysis of the ester .
Substituent and Functional Group Variations
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound* | C₇H₇BrN₂O₂ | 231.05 (estimated) | Not explicitly given | 2-Bromo, 4-carboxylate, 1-methyl substitution |
| Methyl 2-Bromo-1H-Imidazole-5-Carboxylate | C₆H₅BrN₂O₂ | 217.02 | 120781-02-4 | Higher polarity due to 5-carboxylate |
| Ethyl 2-Bromo-1-Ethyl-5-Methyl Analog | C₉H₁₂BrN₂O₂ | 259.11 | 1566317-81-4 | Enhanced lipophilicity; steric bulk |
| Methyl 4-Bromo-1-Methyl-2-Carboxylate | C₆H₇BrN₂O₂ | 219.04 | 864076-05-1 | 4-Bromo hinders electrophilic substitution |
*Calculated molecular weight based on formula.
Electronic and Reactivity Profiles
- Bromine Position :
- Ester Group :
Similarity Scores and Implications
From , similarity scores (0.71–0.89) quantify structural resemblance:
- Highest Similarity (0.89) : Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6), differing only in N1 and ester substituents.
- Lowest Similarity (0.68) : Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, due to a fused ring system. These scores correlate with shared synthetic applications, such as bromine-mediated cross-coupling reactions .
Biological Activity
Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom at the 2-position of the imidazole ring and an ester functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 217.04 g/mol. The presence of the bromine atom contributes to its reactivity and biological activity.
Imidazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects. The following mechanisms have been observed:
- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes, which is crucial for developing treatments for diseases such as cancer and infections.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Similar imidazole derivatives have shown potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Research has highlighted the compound's potential through various studies:
- Antimicrobial Studies : In vitro tests demonstrated that this compound inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for different pathogens, showcasing effective inhibition at low concentrations.
- Enzyme Interaction Studies : A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways linked to cancer. Results indicated that this compound could significantly inhibit enzyme activity, suggesting its potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : In cellular models, the compound showed a reduction in pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases. This effect was measured using ELISA assays to quantify cytokine levels post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
